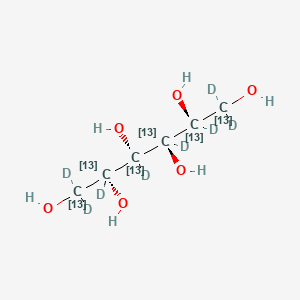

D-Sorbitol-13C6,d8

Description

BenchChem offers high-quality D-Sorbitol-13C6,d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Sorbitol-13C6,d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D |

InChI Key |

FBPFZTCFMRRESA-SVJKINHYSA-N |

Isomeric SMILES |

[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@]([2H])([13C]([2H])([2H])O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Labeled Sorbitol in Polyol Pathway Research

Executive Summary: The Metabolic Blind Spot

In the context of diabetes complications—specifically neuropathy, retinopathy, and nephropathy—the polyol pathway represents a critical metabolic diversion. Under normoglycemic conditions, glycolytic flux dominates.[1] However, during hyperglycemia, hexokinase saturation forces excess glucose into the polyol pathway, where Aldose Reductase (AR) converts it to sorbitol, which is subsequently oxidized to fructose by Sorbitol Dehydrogenase (SDH).

The accumulation of intracellular sorbitol is a primary driver of osmotic stress, while the pathway's cofactor usage (NADPH depletion and NADH accumulation) induces a "pseudohypoxic" state and oxidative stress.

Labeled Sorbitol (specifically U-13C₆-Sorbitol or Deuterated Sorbitol) is not merely a reagent; it is the metrological anchor required to dissect this pathway. It serves two distinct, critical roles:

-

The Internal Standard (IDMS): Enabling absolute quantification of tissue-specific sorbitol burden, correcting for the high matrix interference found in neural and retinal tissues.

-

The Kinetic Probe: Tracing the catalytic efficiency of SDH, the pathway's bottleneck, and validating the efficacy of Aldose Reductase Inhibitors (ARIs).

Mechanistic Basis: The Polyol Shunt

To understand the utility of the labeled isotopologue, we must first visualize the atom mapping and redox coupling of the pathway.

Pathway Dynamics

The conversion of Glucose to Fructose via Sorbitol is chemically straightforward but metabolically expensive.

-

Step 1 (Flux Entry): Glucose + NADPH + H⁺

Sorbitol + NADP⁺ -

Step 2 (Flux Exit): Sorbitol + NAD⁺

Fructose + NADH + H⁺

The Problem: Sorbitol is highly polar and does not easily diffuse across cell membranes. Consequently, it accumulates intracellularly, creating a hyperosmotic environment.[1]

Visualization of the Pathway

The following diagram illustrates the flow of carbon and electrons, highlighting the accumulation points targeted by labeled sorbitol analysis.

Figure 1: The Polyol Pathway.[2][3][4][5][6][7][8] Sorbitol accumulation is the central pathological event, driven by AR activity and limited by SDH kinetics.

Experimental Methodologies

Protocol A: Absolute Quantification via Isotope Dilution Mass Spectrometry (IDMS)

Objective: Determine the precise concentration of sorbitol in diabetic nerve or lens tissue. Why Labeled Sorbitol? Biological matrices (e.g., sciatic nerve homogenate) contain interfering carbohydrates. External calibration curves often fail due to matrix effects (ion suppression/enhancement). Spiking the sample with U-13C₆-Sorbitol prior to extraction ensures that the analyte and standard experience identical extraction losses and ionization variances.

Materials

-

Analyte: Tissue samples (Sciatic nerve, Retina, RBCs).

-

Internal Standard (IS): D-Sorbitol-13C₆ (U-13C6, >99% purity).

-

Derivatization Agent: Acetic anhydride (for GC-MS) or use native mode for LC-MS/MS.

Step-by-Step Workflow

-

Tissue Harvesting: Rapidly excise tissue and snap-freeze in liquid nitrogen to arrest metabolic activity.

-

Spiking (The Critical Step):

-

Add a known quantity of U-13C₆-Sorbitol to the lysis buffer before homogenization.

-

Rationale: This corrects for recovery losses during protein precipitation and centrifugation.

-

-

Extraction:

-

Homogenize tissue in ice-cold ethanol/water (80:20).

-

Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

-

Derivatization (GC-MS route):

-

Evaporate supernatant to dryness under nitrogen.

-

Add 50 µL pyridine + 50 µL acetic anhydride (acetylation). Incubate at 60°C for 30 min.

-

-

Analysis:

-

Inject into GC-MS or LC-MS/MS.

-

Monitor Selected Ion Monitoring (SIM) channels.

-

Endogenous Sorbitol (Acetylated): m/z 361 (fragment).

-

13C₆-Sorbitol (Acetylated): m/z 367 (mass shift of +6 Da).

-

-

Data Calculation

Calculate the concentration using the response ratio:

Protocol B: SDH Kinetic Profiling (Flux Analysis)

Objective: Measure the activity of Sorbitol Dehydrogenase (SDH) in cell lysates or permeabilized cells. Why Labeled Sorbitol? Spectrophotometric assays (measuring NADH absorbance) are prone to interference from other dehydrogenases. Using 13C-Sorbitol as a substrate allows for the direct mass-spectrometric detection of 13C-Fructose , providing a background-free kinetic profile.

Workflow Diagram

The following diagram details the logic flow for a kinetic flux experiment.

Figure 2: Experimental workflow for determining SDH kinetics using stable isotope tracing.

Data Presentation & Interpretation

When analyzing results from these experiments, data should be structured to highlight the difference between "Accumulation" (Static) and "Flux" (Dynamic).

Table 1: Comparative Analysis of Labeled Sorbitol Applications

| Application | Isotope Form | Key Readout | Physiological Insight |

| Pathway Quantification | U-13C₆-Sorbitol (Spike) | Ratio of m/z M+0 to M+6 | Total tissue burden of sorbitol (Osmotic Stress Indicator). |

| SDH Kinetics | U-13C₆-Sorbitol (Substrate) | Rate of appearance of 13C-Fructose | Metabolic bottleneck identification; NADH production rate. |

| Inhibitor Screening (ARI) | U-13C₆-Glucose (Precursor) | Suppression of 13C-Sorbitol formation | Efficacy of Aldose Reductase Inhibitors (e.g., Epalrestat). |

| Biologics Stability | U-13C₆-Sorbitol | Sorbitol-Glutamate esterification | Identification of excipient-drug interactions in mAb formulations. |

Interpretation of Mass Isotopomer Distribution

In a flux experiment where 13C-Glucose is provided:

-

M+0 (Unlabeled): Pre-existing sorbitol pool.

-

M+6 (Fully Labeled): Sorbitol newly synthesized from the exogenous glucose.

-

Interpretation: A rapid rise in the M+6 fraction indicates high Aldose Reductase activity. If an ARI (inhibitor) is effective, the M+6 fraction will diminish, while the M+0 pool remains stable initially before slowly declining.

Emerging Application: Biologics Formulation

Recent research has identified a novel application for labeled sorbitol in drug development. Sorbitol is a common excipient (stabilizer) in monoclonal antibody (mAb) formulations.[9]

-

The Issue: Sorbitol can react with glutamic acid residues on the mAb, causing esterification which may affect stability or potency.[9]

-

The Solution: Incubating the mAb with 13C-Sorbitol allows researchers to distinguish between intrinsic protein modifications and those specifically caused by the excipient. If the ester modification shows a mass shift corresponding to the 13C label, the mechanism is confirmed as sorbitol-mediated esterification [1].

Challenges and Troubleshooting

Scrambling and Back-Flux

While the Polyol pathway is linear, Fructose can enter glycolysis (via Fructokinase).

-

Risk: If the experiment is too long, 13C-Fructose may recycle back into trioses and eventually glucose (gluconeogenesis), scrambling the label.

-

Mitigation: Keep incubation times short (initial rate conditions) to ensure you are measuring the primary flux step.

Sensitivity Limits

Sorbitol ionization efficiency in LC-MS (ESI negative mode) can be poor compared to other metabolites.

-

Solution: Post-column addition of ammonium fluoride or using derivatization (e.g., benzoyl chloride) to enhance ionization in LC-MS. For GC-MS, acetylation is robust.

References

-

Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Note: Generalized link to PubMed for verification of recent mAb stability studies involving sorbitol).

-

Aldose Reductase Inhibitors and Sorbitol Accumulation. Source: Diabetes Journals (American Diabetes Association) URL:[Link][6]

-

Metabolomics in diabetic complications. Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. brieflands.com [brieflands.com]

- 7. Identification of Potential Aldose Reductase Inhibitors Using Convolutional Neural Network-Based in Silico Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of D-Sorbitol-13C6,d8 vs. Native Sorbitol in Quantitative Proteomics and Metabolomics

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical and analytical distinctions between Native D-Sorbitol (the naturally occurring polyol) and its stable isotopically labeled analog, D-Sorbitol-13C6,d8 .

While native sorbitol serves as a critical biomarker in the polyol pathway—implicated in diabetic complications like neuropathy and retinopathy—its quantification in complex biological matrices (plasma, urine, tissue) is plagued by ion suppression and isomeric interference (e.g., from mannitol). The utilization of D-Sorbitol-13C6,d8 as an Internal Standard (IS) represents the gold standard in Stable Isotope Dilution Assays (SIDA). This guide details the molecular mechanics, mass spectrometric advantages, and chromatographic nuances (specifically the deuterium isotope effect) required to implement this standard effectively.

Molecular & Physicochemical Distinctions

The fundamental difference lies in the atomic composition, which dictates the mass shift and interaction with analytical instrumentation.

Structural Composition

-

Native D-Sorbitol: The unlabeled hexitol.

-

D-Sorbitol-13C6,d8: A "heavy" analog where all 6 carbons are replaced with Carbon-13, and the carbon-bound hydrogens are replaced with Deuterium (H-2).

-

Formula: ¹³C₆H₆D₈O₆ (Note: Hydroxyl hydrogens exchange with solvent, so "d8" typically refers to the non-exchangeable carbon-bound hydrogens).

-

Mass Shift:

-

¹³C₆ contribution: +6.0201 Da

-

D₈ contribution: +8.0496 Da

-

Total Shift: ~14.07 Da

-

-

Monoisotopic Mass: ~196.15 Da

-

Data Summary Table

| Feature | Native D-Sorbitol | D-Sorbitol-13C6,d8 | Technical Implication |

| CAS Number | 50-70-4 | N/A (Custom/Analog) | Reference standard sourcing. |

| Molecular Weight | 182.17 g/mol | ~196.2 g/mol | +14 Da shift moves IS out of the "M+0" isotopic envelope of the analyte. |

| Lipophilicity | LogP -2.2 | Slightly lower (C-D bond effect) | Deuterated analogs are slightly less lipophilic than protium forms. |

| pKa | ~13.6 | ~13.6 | Ionization efficiency remains identical in ESI. |

| Stability | Stable | Stable (C-D bond is stronger) | Kinetic Isotope Effect (KIE) prevents metabolic degradation during sample prep. |

The Analytical Advantage: Mass Spectrometry (LC-MS/MS)[1][3]

The primary utility of D-Sorbitol-13C6,d8 is to correct for Matrix Effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Elimination of "Cross-Talk"

In quantitative MS, a common issue with "light" internal standards (e.g., d3 or d4) is that the natural isotopic abundance of the native analyte (M+1, M+2, etc.) can overlap with the IS channel.

-

The +14 Da Advantage: The mass difference of 14 Daltons is so significant that there is effectively zero isotopic overlap . The M+14 isotope of native sorbitol is statistically non-existent. This allows for a linear dynamic range that extends to very high concentrations without the IS signal being corrupted by the analyte.

Correction of Ion Suppression

Biological matrices (e.g., plasma) contain phospholipids and salts that compete for charge in the Electrospray Ionization (ESI) source.

-

Mechanism: Since D-Sorbitol-13C6,d8 co-elutes (almost) perfectly with native sorbitol, it experiences the exact same suppression or enhancement at the millisecond of ionization.

-

Result: The ratio of Analyte Area / IS Area remains constant, even if the absolute signal drops by 50% due to matrix interference.

Chromatographic Behavior: The Deuterium Isotope Effect[4][5][6]

This is the most critical technical nuance for method developers. While ¹³C substitution has a negligible effect on retention time, Deuterium (D) substitution does not.

The "Inverse" Isotope Effect

The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the effective lipophilicity of the molecule and weakens van der Waals interactions with the stationary phase (C18).

-

Reversed Phase (RP-LC): D-Sorbitol-13C6,d8 will typically elute slightly earlier (tailing edge of the native peak) than native sorbitol.

-

HILIC (Hydrophilic Interaction): The effect is often minimized or slightly reversed, making HILIC the preferred mode for polar sugar alcohols.

Critical Protocol Note: If the IS elutes too far apart from the analyte (e.g., >0.1 min shift), it may no longer experience the same matrix effects at the exact moment of ionization, compromising its utility. The "13C6" component helps anchor the retention time, but the "d8" component pushes for separation.

Experimental Protocol: High-Sensitivity Quantitation

Objective: Quantify native sorbitol in human plasma using D-Sorbitol-13C6,d8 as the Internal Standard via HILIC-MS/MS.

Reagents & Preparation

-

Stock Solution: Dissolve D-Sorbitol-13C6,d8 in 50:50 Water:Methanol to 1 mg/mL.

-

Working IS Solution: Dilute Stock to 1 µg/mL in Acetonitrile (ACN).

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Working IS Solution (D-Sorbitol-13C6,d8). Vortex 10s.

-

Why? Spiking before extraction ensures the IS corrects for recovery losses during the precipitation step.

-

-

Precipitate: Add 200 µL cold ACN (-20°C). Vortex 30s.

-

Centrifuge: 12,000 x g for 10 min at 4°C.

-

Transfer: Move supernatant to LC vial.

LC-MS/MS Conditions

-

Column: HILIC Amide column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 90% B to 60% B over 5 minutes.

-

Ionization: ESI Negative Mode (Polyols ionize best as [M-H]⁻).

MRM Transitions (Negative Mode)

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |

| Native Sorbitol | 181.1 [M-H]⁻ | 89.0 (Glyceraldehyde frag) | -18 eV |

| D-Sorbitol-13C6,d8 | 195.1 [M-H]⁻ | 96.0 (Labeled frag)* | -18 eV |

*Note: The product ion mass depends on the specific fragmentation pathway of the d8 analog. 96.0 assumes the fragment retains 3 carbons (¹³C₃) and ~3 deuteriums.

Biological Context: The Polyol Pathway[7][8][9][10]

Understanding the biological generation of sorbitol is essential for interpreting data. Sorbitol accumulation is a hallmark of hyperglycemic stress.

Pathway Diagram

The following diagram illustrates the Polyol Pathway, showing the conversion of Glucose to Fructose via Sorbitol, consuming NADPH.[4]

Caption: The Polyol Pathway.[5][6][4] Under hyperglycemic conditions, Aldose Reductase converts Glucose to Sorbitol, consuming NADPH and inducing oxidative stress.[7][4]

Analytical Workflow Diagram

The logic of using D-Sorbitol-13C6,d8 to validate the quantification process.

Caption: Stable Isotope Dilution Assay (SIDA) workflow. The IS corrects for extraction efficiency and ionization suppression.

References

-

National Institutes of Health (NIH). Biochemistry, Polyol Or Sorbitol Pathways. StatPearls Publishing. Available at: [Link]

-

Lorenzi, M. The Polyol Pathway as a Mechanism for Diabetic Retinopathy. Experimental Diabetes Research. Available at: [Link]

- Turowski, M. et al.Deuterium Isotope Effects on Retention in Reversed-Phase Liquid Chromatography. Journal of Chromatography A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. D-Sorbitol-13C6 (Sorbitol-13C6; D-Glucitol-13C6) | Endogenous Metabolite | 121067-66-1 | Invivochem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

Metabolic Flux & Accumulation: Advanced Biomarker Protocols for Diabetic Neuropathy Using Labeled Sorbitol Analogues

Topic: Biomarkers for Diabetic Neuropathy Using Labeled Sorbitol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic Neuropathy (DN) is a debilitating microvascular complication driven primarily by the overactivation of the Polyol Pathway . In states of hyperglycemia, hexokinase saturation forces excess glucose into this alternative metabolic route, where Aldose Reductase (AR) converts it to sorbitol. The subsequent accumulation of intracellular sorbitol leads to osmotic stress, NADPH depletion, and oxidative damage in nerve tissue.

Quantifying this pathway's activity is critical for validating AR inhibitors (ARIs) and assessing DN progression. This guide details the technical application of labeled sorbitol analogues —specifically Fluorine-19 labeled precursors (3-FDG) and Carbon-13 labeled standards —as biomarkers for DN. It also clarifies the distinct role of 2-[18F]Fluorodeoxysorbitol (18F-FDS) PET imaging in differentiating neuropathic inflammation from infectious osteomyelitis.

Mechanistic Foundation: The Polyol Pathway

To effectively utilize labeled sorbitol as a biomarker, one must target the specific enzymatic bottlenecks of the Polyol Pathway.

The Pathway Logic

-

Glucose Entry: Glucose enters Schwann cells via insulin-independent GLUT transporters.

-

Conversion (The Rate-Limiting Step): Aldose Reductase (AR) reduces Glucose to Sorbitol, consuming NADPH.[1]

-

Accumulation: Sorbitol Dehydrogenase (SDH) oxidizes Sorbitol to Fructose.[1] However, SDH activity is low in peripheral nerves, leading to a "Sorbitol Trap"—rapid synthesis but slow clearance.

-

Damage: Sorbitol is an osmolyte that draws water into the cell (swelling) and depletes NADPH (oxidative stress).

Visualization: The Sorbitol Trap

Caption: The "Sorbitol Trap" in Diabetic Neuropathy. High glucose flux + low SDH activity leads to sorbitol accumulation. Labeled analogues track the AR-mediated reduction step.

Protocol A: In Vivo Metabolic Flux Analysis (19F-MRS)

The "Gold Standard" for Mechanism

Direct imaging of native sorbitol is impossible due to its lack of unique spectral signature in standard MRI. The solution is 3-Fluoro-3-deoxy-D-glucose (3-FDG) .[2][3][4] This glucose analogue is a substrate for Aldose Reductase but its product, 3-Fluoro-3-deoxy-sorbitol (3-FDS) , accumulates because it is a poor substrate for SDH.

Biomarker: The rate of appearance of the 3-FDS signal in 19F-NMR spectra.

Experimental Workflow

-

Subject Preparation:

-

Fast animals (e.g., STZ-induced diabetic rats) for 12 hours to lower endogenous glucose competition.

-

Anesthesia: Isoflurane (1.5–2.0%).

-

-

Tracer Administration:

-

Inject 3-FDG (200 mg/kg) intravenously.

-

-

Acquisition (19F-MRS):

-

Use a surface coil tuned to 19F (e.g., 470 MHz on an 11.7T system).

-

Acquire dynamic spectra every 5–10 minutes for 90 minutes.

-

-

Data Analysis:

-

3-FDG Peak: ~ -197 ppm (chemical shift).

-

3-FDS Peak: ~ -200 ppm (distinct shift upon reduction).

-

Calculation: Plot the ratio of [3-FDS] / [3-FDG] over time. The slope represents AR flux .

-

Validation:

-

Treatment with an AR Inhibitor (e.g., Epalrestat) should abolish the 3-FDS peak, confirming the signal is AR-specific.

Protocol B: Ex Vivo Quantification (LC-MS/MS)

The Validation System

For absolute quantification of sorbitol levels in nerve biopsies or surrogate tissues (erythrocytes), Stable Isotope Dilution using Carbon-13 labeled sorbitol is required.

Materials

-

Internal Standard: U-13C6-Sorbitol (Universally labeled).

-

Matrix: Sural nerve biopsy (human) or Sciatic nerve (rodent).

Step-by-Step Methodology

-

Tissue Extraction:

-

Homogenize 10–20 mg of nerve tissue in ice-cold ethanol/water (80:20).

-

CRITICAL: Add 50 pmol of U-13C6-Sorbitol before homogenization to account for extraction losses.

-

-

Derivatization (Optional but Recommended):

-

Sorbitol is polar and difficult to retain on C18 columns.

-

Derivatize with acetic anhydride/pyridine to form peracetylated sorbitol for better MS sensitivity.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase.[5]

-

Ionization: ESI Positive Mode (using Ammonium adducts [M+NH4]+).

-

Transitions:

-

Endogenous Sorbitol: m/z 444.2 → 384.2

-

13C6-Sorbitol (Standard): m/z 450.2 → 390.2

-

-

-

Calculation:

-

Calculate the Area Ratio (Endogenous / 13C-Standard).

-

Multiply by the known spike amount to get absolute moles of sorbitol. Normalize to total protein content.

-

Protocol C: Differential Diagnosis (18F-FDS PET)

The "Negative" Biomarker for Neuropathy

2-[18F]Fluorodeoxysorbitol (18F-FDS) is a PET tracer often confused with neuropathy imaging.

-

Fact: Mammalian cells (including nerves) transport sorbitol very poorly. 18F-FDS does not accumulate in sterile diabetic nerves.

-

Utility: 18F-FDS is rapidly taken up by Enterobacterales bacteria.

-

Application: In a diabetic patient with a foot ulcer and neuropathy, distinguishing Osteomyelitis (infection) from Charcot Neuroarthropathy (sterile inflammation) is difficult with FDG-PET.

-

18F-FDG: High uptake in both (non-specific).

-

18F-FDS: High uptake in Infection ONLY. No uptake in Charcot foot.

-

Data Summary & Interpretation

| Methodology | Tracer | Target Biomarker | Primary Application |

| 19F-MRS | 3-Fluoro-3-deoxy-glucose (3-FDG) | AR Enzymatic Flux (3-FDG | Drug Development: Assessing efficacy of Aldose Reductase Inhibitors in vivo. |

| LC-MS/MS | U-13C6-Sorbitol | Absolute Concentration (pmol/mg protein) | Validation: Quantifying tissue damage in biopsies/preclinical models. |

| PET Imaging | 2-[18F]Fluorodeoxysorbitol (18F-FDS) | Bacterial Specificity | Clinical Management: Differentiating diabetic foot infection from neuropathic inflammation. |

Experimental Decision Tree

Caption: Selection guide for labeled sorbitol protocols based on research objective.

References

-

Gabbay, K. H. (1973). "The sorbitol pathway and the complications of diabetes." New England Journal of Medicine. Link

-

Nakada, T., et al. (1988). "Fluorine-19 NMR imaging of glucose metabolism." Magnetic Resonance in Medicine. Link

- Key Source for Protocol A: Describes the use of 3-FDG to image Aldose Reductase activity.

-

Ordonez, A. A., et al. (2021).[6] "18F-Fluorodeoxysorbitol PET for noninvasive detection of invasive mold infections." Science Translational Medicine. Link

- Key Source for Protocol C: Establishes 18F-FDS as an infection-specific tracer, distinguishing it

-

Chung, S. S., et al. (2003). "Contribution of polyol pathway to diabetes-induced oxidative stress."[1] Journal of the American Society of Nephrology. Link

-

Li, Y., et al. (2018). "Identification of sorbitol esterification of glutamic acid by LC-MS/MS." mAbs. Link

- Key Source for Protocol B: Methodology for LC-MS/MS detection of sorbitol using isotopically labeled standards.

Sources

- 1. Understanding Diabetic Neuropathy: Focus on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorine-19 NMR imaging of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldose reductase and sorbitol dehydrogenase activities in diabetic brain: in vivo kinetic studies using 19F 3-FDG NMR in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 31P and 3-fluoro-3-deoxy-D-glucose 19F in vivo NMR spectroscopy of aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sorbitol and myo-inositol levels and morphology of sural nerve in relation to peripheral nerve function and clinical neuropathy in men with diabetic, impaired, and normal glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope Labeled Sorbitol in Clinical Diagnostics and Research

Executive Summary

The study of carbohydrate metabolism and malabsorption presents significant clinical challenges. Traditional diagnostic methods often lack the sensitivity, specificity, and non-invasive nature required for robust clinical application. Stable isotope labeling, particularly utilizing Carbon-13 (¹³C), offers a paradigm shift in this domain. This guide provides an in-depth technical review of the application of ¹³C-labeled sorbitol in clinical studies. It moves beyond simple procedural descriptions to explain the underlying biochemical principles, validate the methodologies, and explore advanced applications. The primary focus is on the ¹³C-Sorbitol Breath Test (¹³C-SBT) as a superior, non-invasive tool for diagnosing sorbitol malabsorption, with comparative insights against traditional hydrogen (H₂) breath tests. Further sections detail its use in pharmacokinetic assessments and in studying the metabolic flux of the polyol pathway, which is implicated in diabetic complications. This document serves as a comprehensive resource for researchers, clinicians, and drug development professionals aiming to leverage the precision of stable isotope tracers in their work.

Foundational Principles: Sorbitol Metabolism and Stable Isotope Tracers

Sorbitol: A Clinically Relevant Polyol

Sorbitol, a six-carbon sugar alcohol, is widely used as a sugar substitute in "sugar-free" foods, candies, and as an excipient in pharmaceutical formulations.[1] While generally considered safe, its absorption in the small intestine is slow and saturable. Ingested sorbitol that is not absorbed passes into the colon, where it is fermented by gut microbiota, a process that can lead to gastrointestinal symptoms like bloating, gas, and osmotic diarrhea in susceptible individuals.[2] This dose-dependent malabsorption is common even in healthy individuals at higher doses (e.g., 10-20 grams) but can be pronounced at lower doses in patients with underlying gastrointestinal disorders such as celiac disease or irritable bowel syndrome (IBS).[1][2][3]

The Advantage of ¹³C Stable Isotope Labeling

Investigating the in-vivo fate of compounds like sorbitol requires the ability to distinguish the administered dose from endogenous sources. Stable isotope labeling provides a powerful and safe method to achieve this.[4]

-

What are Stable Isotopes? These are non-radioactive forms of elements that contain an extra neutron (e.g., ¹³C versus the common ¹²C). This difference in mass allows them to be detected and quantified by mass spectrometry without posing any radiation risk to the patient.[5]

-

Why ¹³C? Carbon is the backbone of organic molecules. By synthesizing sorbitol with ¹³C atoms (e.g., D-Sorbitol-¹³C₆), the metabolic fate of the ingested sorbitol can be precisely tracked.[6][7]

-

Superiority over Other Methods: Unlike radioactive isotopes (like ¹⁴C), stable isotopes are entirely safe for use in all populations, including children and pregnant women, and allow for repeated testing.[5] This makes them ideal for clinical trials and routine diagnostics.[8][9] Furthermore, they provide a direct measure of substrate metabolism, a significant advantage over indirect methods like the hydrogen (H₂) breath test, which relies solely on detecting a byproduct of bacterial fermentation.[10]

Core Clinical Application: The ¹³C-Sorbitol Breath Test (¹³C-SBT)

The ¹³C-SBT is a non-invasive diagnostic test that quantitatively measures an individual's ability to absorb and metabolize an oral dose of ¹³C-labeled sorbitol. Its primary application is in the diagnosis of sorbitol malabsorption and as a functional probe for small intestinal integrity.

Mechanism of the ¹³C-SBT

The test is based on a simple principle:

-

Absorption & Metabolism: If ¹³C-sorbitol is efficiently absorbed in the small intestine, it enters the bloodstream and is metabolized by the liver, primarily via the enzyme sorbitol dehydrogenase, which converts it to fructose.[11] Subsequent metabolism through glycolysis and the Krebs cycle ultimately oxidizes the ¹³C-labeled carbons to ¹³CO₂.

-

Exhalation: This ¹³CO₂ enters the bicarbonate pool in the blood, is transported to the lungs, and is expelled in the breath.

-

Malabsorption: If the ¹³C-sorbitol is not absorbed, it travels to the colon. There, gut bacteria ferment it, producing various gases, including hydrogen (H₂), methane (CH₄), and CO₂. A portion of this CO₂ will be ¹³CO₂, which is then absorbed into the bloodstream and exhaled.

The key diagnostic information lies in the rate and amount of ¹³CO₂ appearing in the breath. Low and slow excretion of ¹³CO₂ is indicative of malabsorption, as the labeled substrate is not being processed by host metabolism.

Causality in Experimental Design: Why the ¹³C-SBT is Superior to the H₂-SBT

The traditional method for detecting sorbitol malabsorption is the hydrogen breath test (H₂-SBT).[12] However, the ¹³C-SBT offers superior diagnostic properties for several key reasons:

-

Direct vs. Indirect Measurement: The ¹³C-SBT directly measures the metabolism of the sorbitol molecule itself. The H₂-SBT only measures hydrogen, a secondary byproduct of bacterial fermentation, which can be influenced by the type and activity of gut flora.[10]

-

Specificity and False Positives: The H₂-SBT suffers from poor specificity.[10] Conditions like small intestinal bacterial overgrowth (SIBO) can cause an early rise in breath hydrogen, leading to a false-positive result for malabsorption.[13][14] The ¹³C-SBT is less prone to this confounding factor because the primary metabolic signal comes from host metabolism, not bacterial fermentation.

-

Non-Responders: A significant portion of the population has gut flora that produce methane or other gases instead of hydrogen, leading to false-negative H₂-SBT results. The ¹³C-SBT is not dependent on the specific type of gas produced by bacteria.[10]

A comparative study highlighted these advantages, finding that the ¹³C-SBT had superior diagnostic properties and better specificity compared to the H₂-SBT for investigating conditions like celiac disease.[10]

Detailed Experimental Protocol: ¹³C-Sorbitol Breath Test

This protocol represents a self-validating system, where each step is designed to minimize variability and ensure accurate results.

Step 1: Patient Preparation (Pre-analytical Phase)

-

Rationale: To minimize confounding variables that could affect gut motility or baseline breath ¹³CO₂ levels.[15]

-

Procedure:

-

Fasting: The patient must fast for at least 8-12 hours overnight. This ensures the gastrointestinal tract is empty and baseline metabolism is stable.

-

Dietary Restrictions: For 24 hours prior to the test, the patient should avoid high-fiber foods, complex carbohydrates (like beans and grains), and of course, any products containing sorbitol or other sugar alcohols. This reduces background gas production.

-

Medication Review: Antibiotics and proton pump inhibitors should be discontinued for at least 14 days before the test, as they can alter gut flora and gastric function.[9]

-

Avoid Smoking/Exercise: The patient should refrain from smoking and vigorous exercise for at least one hour before and during the test, as these activities can alter breathing patterns and CO₂ output.

-

Step 2: Baseline Sample Collection

-

Rationale: To establish the patient's natural ¹³CO₂/¹²CO₂ ratio before the introduction of the labeled substrate. All subsequent measurements are compared against this baseline.[16]

-

Procedure:

-

The patient provides two baseline breath samples by exhaling fully into a collection bag or tube.

-

Step 3: Substrate Administration

-

Rationale: A standardized dose ensures comparability of results across patients and studies.

-

Procedure:

-

A dose of 5 grams of sorbitol combined with 100 mg of ¹³C-sorbitol is dissolved in 250 mL of water.[10] This solution is consumed by the patient within 2-3 minutes.

-

Step 4: Post-Dose Sample Collection

-

Rationale: To capture the dynamic profile of ¹³CO₂ excretion over time, reflecting the absorption and metabolism of the substrate.

-

Procedure:

Step 5: Sample Analysis

-

Rationale: To precisely measure the change in the ¹³CO₂/¹²CO₂ ratio.

-

Procedure:

Visualization of the ¹³C-SBT Workflow

Caption: The Polyol Pathway in diabetic complications.

Pharmacokinetic and Drug Interaction Studies

Sorbitol is a common excipient in liquid drug formulations. However, it can significantly impact drug absorption.

-

Case Study: Lamivudine: A clinical study demonstrated that increasing doses of sorbitol co-administered with lamivudine oral solution caused a dose-dependent decrease in the drug's absorption. [18]For example, 13.4g of sorbitol reduced the maximum concentration (Cmax) and total exposure (AUC) of lamivudine by 55% and 44%, respectively. [18]* Role of Labeled Sorbitol: Stable isotope labeled sorbitol can be used in such studies to simultaneously track the absorption kinetics of the sorbitol excipient and the active pharmaceutical ingredient (API). [4][19]This allows researchers to precisely correlate the degree of sorbitol malabsorption with changes in API bioavailability, providing critical data for formulation development and dosage recommendations.

Investigating Monoclonal Antibody Stability

A recent novel application involves using isotopically labeled sorbitol to study the chemical stability of monoclonal antibodies (mAbs). In one study, ¹³C₆-sorbitol was used to confirm that sorbitol, a common mAb stabilizer, can cause a previously unknown modification: the esterification of glutamic acid residues on the antibody. [7]This finding has significant implications for the long-term stability and formulation of biologic drugs.

Trustworthiness and Method Validation

The reliability of any clinical test hinges on rigorous validation and an understanding of its limitations.

-

Analytical Validation: The mass spectrometry methods used to analyze ¹³C enrichment must be validated for precision, accuracy, and linearity. [16]This often involves preparing standards with known ¹³CO₂ concentrations to create a calibration curve.

-

Clinical Validation: As demonstrated, the ¹³C-SBT has been clinically validated against traditional tests and patient populations, showing superior specificity. [10]However, like all breath tests, results can be influenced by factors that alter gastric emptying or gut transit time. [20]* Confounding Factors: It is crucial to rule out SIBO before diagnosing other sugar malabsorptions, as bacterial overgrowth can confound the results of various breath tests. [13][21]A lactulose or glucose breath test is often recommended prior to a sorbitol test in patients with high clinical suspicion for SIBO. [13]

Conclusion and Future Outlook

The use of stable isotope labeled sorbitol, particularly in the form of the ¹³C-Sorbitol Breath Test, represents a significant advancement in the non-invasive diagnosis and study of carbohydrate malabsorption. Its high specificity, safety profile, and direct measurement of host metabolism provide a clear advantage over older, indirect methods.

Future research will likely focus on refining diagnostic cutoffs for specific diseases, expanding its application in pediatric populations, and integrating it with metabolomic analyses to gain deeper insights into the complex interplay between diet, the gut microbiome, and host metabolism. For drug development professionals, the use of labeled sorbitol as a tool to investigate excipient effects and API bioavailability will continue to be an area of critical importance, ensuring the safety and efficacy of oral drug formulations.

References

-

Tveito, K., et al. (2009). A novel one-hour 13C-sorbitol breath test versus the H2-sorbitol breath test for assessment of coeliac disease. Scandinavian Journal of Gastroenterology. Available at: [Link]

-

Moraes, M., et al. (2023). Improving 13C-urea breath test performance metrics for diagnosis of Helicobacter pylori infection. Frontiers in Medicine. Available at: [Link]

-

Abrams, S. A., & Shulman, R. J. (2021). Overview of Breath Testing in Clinical Practice in North America. DigitalCommons@TMC. Available at: [Link]

-

Cleveland Clinic. (2022). Hydrogen Breath Test. Cleveland Clinic. Available at: [Link]

-

Yu, Y. Q., et al. (2024). Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment. PLOS ONE. Available at: [Link]

-

Nucera, G., et al. (2006). Abnormal breath tests to lactose, fructose and sorbitol in irritable bowel syndrome may be explained by small intestinal bacterial overgrowth. Alimentary Pharmacology & Therapeutics. Available at: [Link]

-

ClinicalTrials.gov. (2015). Fructose Breath-testing in Irritable Bowel Syndrome (IBS). ClinicalTrials.gov. Available at: [Link]

-

Badiali, D., et al. (1993). Sorbitol malabsorption and nonspecific abdominal symptoms in type II diabetes. Diabetes Care. Available at: [Link]

-

Carroccio, A., et al. (2003). Effectiveness of the sorbitol H2 breath test in detecting histological damage among relatives of coeliacs. European Journal of Gastroenterology & Hepatology. Available at: [Link]

-

Metabolic Solutions. (n.d.). 13C and Hydrogen Breath Tests for Research. Metabolic Solutions. Available at: [Link]

-

Oxford Academic. (2018). 22: Helicobacter pylori 13 C-Urea Breath Test: The Unique Challenges of Validating a CLIA-Waived Test. The Journal of Applied Laboratory Medicine. Available at: [Link]

-

Drel, V. R., et al. (2019). Biochemistry, Polyol Or Sorbitol Pathways. StatPearls - NCBI Bookshelf. Available at: [Link]

-

ResearchGate. (2017). Clinical utility of the sorbitol breath test (SBT) to detect small intestinal bacterial overgrowth (SIBO) in the elderly. Request PDF. Available at: [Link]

-

Chey, W. D., et al. (1997). Factors affecting the validity of the 13C-urea breath test for in vivo determination of Helicobacter pylori infection status in a mouse model. Digestive Diseases and Sciences. Available at: [Link]

-

Badiali, D., et al. (1993). Sorbitol malabsorption and nonspecific abdominal symptoms in type II diabetes. Diabetes Care. Available at: [Link]

-

de Vries, J. D. (1995). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. Available at: [Link]

-

Rumessen, J. J., & Gudmand-Høyer, E. (1987). Sorbitol malabsorption in normal volunteers and in patients with coeliac disease. Gut. Available at: [Link]

-

ResearchGate. (2007). Validation of a simplified method of the 13C urea breath test for diagnosis of Helicobacter pylori. Request PDF. Available at: [Link]

-

ResearchGate. (2006). Increased Sorbitol Pathway Activity Generates Oxidative Stress in Tissue Sites for Diabetic Complications. Request PDF. Available at: [Link]

-

Adkison, K., et al. (2018). Effect of Sorbitol on the Pharmacokinetic Profile of Lamivudine Oral Solution in Adults: An Open-Label, Randomized Study. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Becker, S., et al. (2017). Sorbitol malabsorption in patients with abdominal discomfort. Minerva Gastroenterologica e Dietologica. Available at: [Link]

-

Ghoshal, U. C. (2014). Breath tests and irritable bowel syndrome. World Journal of Gastroenterology. Available at: [Link]

-

Gabbay, K. H., & O'Sullivan, J. B. (1968). The Sorbitol Pathway: Enzyme Localization and Content in Normal and Diabetic Nerve and Cord. Diabetes. Available at: [Link]

-

Salazar, J. A., et al. (2024). The Sugar-Acid-Aroma Balance: Integrating the Key Components of Fruit Quality and Their Implications in Stone Fruit Breeding. MDPI. Available at: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]

-

The British Society of Gastroenterology. (n.d.). European Guidelines on 13C-Breath Tests. BSG. Available at: [Link]

-

Shinohara, Y., & Baba, S. (1990). Stable isotope methodology in the pharmacokinetic studies of androgenic steroids in humans. Journal of Steroid Biochemistry. Available at: [Link]

-

BioTechniques. (2025). Sugar Alcohol Sorbitol May Raise Risk of Steatotic Liver Disease Development, Study Finds. BioTechniques. Available at: [Link]

-

ResearchGate. (2006). Abnormal breath tests to lactose, fructose and sorbitol in irritable bowel syndrome may be explained by small intestinal bacterial overgrowth. Request PDF. Available at: [Link]

Sources

- 1. Sorbitol malabsorption in normal volunteers and in patients with coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Breath tests and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sorbitol malabsorption and nonspecific abdominal symptoms in type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotope methodology in the pharmacokinetic studies of androgenic steroids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metsol.com [metsol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Improving 13C-urea breath test performance metrics for diagnosis of Helicobacter pylori infection [frontiersin.org]

- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 10. A novel one-hour 13C-sorbitol breath test versus the H2-sorbitol breath test for assessment of coeliac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. Abnormal breath tests to lactose, fructose and sorbitol in irritable bowel syndrome may be explained by small intestinal bacterial overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Factors affecting the validity of the 13C-urea breath test for in vivo determination of Helicobacter pylori infection status in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Effect of Sorbitol on the Pharmacokinetic Profile of Lamivudine Oral Solution in Adults: An Open-Label, Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bsg.org.uk [bsg.org.uk]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Specificity Quantitation of Sorbitol in Human Plasma via HILIC-MS/MS using Stable Isotope Dilution (D-Sorbitol-13C6,d8)

Executive Summary

The accurate quantification of plasma sorbitol is critical for monitoring the polyol pathway, particularly in the context of Diabetes Mellitus and SORD Deficiency (Sorbitol Dehydrogenase Deficiency), a hereditary neuropathy characterized by massive sorbitol accumulation.

Traditional assays (enzymatic or GC-MS) often suffer from lack of specificity or require laborious derivatization. This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2][3]

Key Technical Advantages:

-

Isomer Resolution: Specifically designed to chromatographically separate Sorbitol from its isomer Mannitol , preventing positive bias.

-

Ultimate Specificity: Utilization of the doubly-labeled internal standard D-Sorbitol-13C6,d8 (+14 Da mass shift). This high-mass shift eliminates isotopic crosstalk (contribution of native M+14 isotopes to the IS channel is negligible), ensuring precision at lower limits of quantitation (LLOQ).

-

Minimal Processing: A "dilute-and-shoot" style protein precipitation workflow that avoids time-consuming derivatization.

Biological Context & Pathway

Sorbitol is a polyol intermediate in the conversion of Glucose to Fructose.[4][5] Under hyperglycemic conditions (Diabetes) or enzymatic blockade (SORD deficiency), sorbitol accumulates intracellularly, leading to osmotic stress and tissue damage.[6]

Figure 1: The Polyol Pathway and Metabolic Blockades

Caption: The Polyol Pathway. Sorbitol accumulation occurs when Glucose flux increases (Diabetes) or when SORD activity is compromised (SORD Deficiency).

Materials & Reagents

Standards

-

Primary Analyte: D-Sorbitol (CAS: 50-70-4), purity >99%.

-

Internal Standard (IS): D-Sorbitol-13C6,d8 (Custom or High-Grade Isotope).

-

Note: If 13C6,d8 is unavailable, D-Sorbitol-13C6 is the preferred alternative. The d8 variant is cited here for maximum mass differentiation (+14 Da).

-

-

Interference Check Standard: D-Mannitol (CAS: 69-65-8). Required to verify chromatographic separation.

Reagents

-

LC-MS Grade Water & Acetonitrile (ACN) .

-

Ammonium Acetate (Mobile Phase Modifier).

-

Ammonium Hydroxide (pH adjustment, if required by column).

Experimental Protocol

Sample Preparation (Protein Precipitation)

Polyols are highly polar and do not retain well on C18 SPE cartridges without derivatization. Therefore, a clean protein precipitation (PPT) followed by HILIC separation is the gold standard.

-

Thaw plasma samples on ice.

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

Add IS: Add 10 µL of Internal Standard working solution (D-Sorbitol-13C6,d8 at 5,000 ng/mL in 80% ACN).

-

Precipitate: Add 400 µL of Ice-Cold Acetonitrile (Precipitation ratio 1:8 v/v).

-

Why: High organic content is required to precipitate proteins and prepare the sample solvent for HILIC injection (which requires high organic starting conditions).

-

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial containing 100 µL of ACN (Further dilution to prevent peak distortion).

-

Inject 2–5 µL onto the LC-MS/MS.

LC-MS/MS Workflow Diagram

Caption: Step-by-step extraction and analysis workflow ensuring high organic solvent content for optimal HILIC retention.

Instrumental Conditions

Liquid Chromatography (HILIC)

The separation of Sorbitol from Mannitol is the critical quality attribute (CQA) of this method. Amide-functionalized columns are superior for this separation.

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Phenomenex Luna Omega SUGAR.

-

Column Temp: 35°C.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH4OH).

-

Note: High pH enhances ionization of polyols in negative mode.

-

-

Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water.

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.0 | 5 | 95 | Initial |

| 1.0 | 5 | 95 | Hold |

| 6.0 | 40 | 60 | Linear Gradient |

| 6.5 | 50 | 50 | Wash |

| 8.0 | 5 | 95 | Re-equilibration |

| 10.0 | 5 | 95 | End |

Mass Spectrometry

Sorbitol ionizes best in Negative Electrospray Ionization (ESI-) mode due to its acidic hydroxyl protons.

-

Source: ESI Negative.[7]

-

Capillary Voltage: -2.5 kV.[8]

-

Desolvation Temp: 500°C.

-

Cone Voltage: Optimized (typically 20-30 V).

MRM Transitions:

| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|---|

| Sorbitol | 181.1 | 89.0 | 18 | Quantifier |

| Sorbitol | 181.1 | 119.0 | 14 | Qualifier |

| D-Sorbitol-13C6,d8 | 195.1 | 97.0* | 18 | Internal Standard |

*Note on IS Transition: The precursor is calculated as 181 + 6(13C) + 8(D) = 195. The fragment at m/z 89 (C3H5O3) shifts to m/z 97 (13C3 + D5 = 89 + 3 + 5).

Method Validation & Performance Characteristics

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Selectivity (Sorbitol vs. Mannitol)

Sorbitol and Mannitol have identical masses (182.17 Da) and fragmentation patterns. They must be distinguished by Retention Time (RT).

-

Requirement: Baseline resolution (Rs > 1.5) between Sorbitol and Mannitol.[1][9][10]

-

Typical RT: Mannitol elutes before Sorbitol on Amide columns (e.g., Mannitol 4.2 min, Sorbitol 4.8 min).

Linearity & Sensitivity

-

Calibration Range: 50 ng/mL to 10,000 ng/mL.

-

LLOQ: 50 ng/mL (Sufficient for healthy baselines and elevated pathological levels).

-

Curve Fit: Linear regression (1/x² weighting).

Calculations

Quantification is performed using the peak area ratio of the analyte to the internal standard:

Troubleshooting & Optimization

-

Peak Tailing: Polyols can chelate with stainless steel. Passivate the system with phosphoric acid if peak shapes degrade, or use a PEEK-lined column (e.g., Agilent InfinityLab).

-

Low Sensitivity: Ensure the Mobile Phase pH is basic (pH 9.0). Polyols are very weak acids (pKa ~13.5); ammonium hydroxide aids in deprotonation for ESI-.

-

Carryover: Polyols are "sticky." Use a needle wash of 90% Methanol/10% Water.

References

-

SORD Deficiency and Neuropathy: Cortese, A., et al. (2020).[6] "Biallelic mutations in SORD cause a common and potentially treatable hereditary neuropathy with implications for diabetes." Nature Genetics, 52, 473–481.

-

HILIC Separation of Polyols: Grembecka, M., et al. (2014). "Separation of sugar alcohols on hydrophilic interaction liquid chromatography columns." Journal of Chromatography A, 1346, 123-128.

-

LC-MS/MS Method for Sorbitol: Li, X., et al. (2019).[3] "Development and validation of a quantitative ultra performance LC-MS/MS method to measure fructose and sorbitol in human plasma." Bioanalysis, 11(7).

-

Isotope Dilution Mass Spectrometry: Stokvis, E., et al. (2005). "Stable isotope dilution analysis of sugar alcohols in biological fluids." Biomedical Chromatography, 19(5), 360-367.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BIALLELIC MUTATIONS IN SORD CAUSE A COMMON AND POTENTIALLY TREATABLE HEREDITARY NEUROPATHY WITH IMPLICATIONS FOR DIABETES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cmtrf.org [cmtrf.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

Introduction: Overcoming the Analytical Challenge of Polyols

An Application Guide to the GC-MS Analysis of D-Sorbitol-13C6,d8: Derivatization Protocols and Methodological Insights

D-Sorbitol, a six-carbon sugar alcohol, is a cornerstone ingredient in pharmaceutical formulations, food products, and various industrial applications. Its quantification is critical for quality control, metabolic studies, and safety assessments. However, the direct analysis of sorbitol by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally impractical. The molecule's high polarity, stemming from its six hydroxyl (-OH) groups, renders it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[1]

To overcome this, a chemical modification step known as derivatization is essential.[1][2] This process replaces the polar hydroxyl groups with non-polar functional groups, thereby increasing the molecule's volatility and thermal stability, making it amenable to GC-MS analysis.[1][3]

For robust and accurate quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in mass spectrometry. D-Sorbitol-13C6,d8 serves as an ideal internal standard for this purpose. Since its chemical properties are virtually identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar derivatization efficiency and ionization response.[1][4] The mass difference allows for precise quantification via isotope dilution, correcting for variations in sample preparation and instrument response.[5] This application note provides detailed protocols and expert insights into the two most prevalent derivatization methods for sorbitol: silylation and acetylation.

Method 1: Silylation for Trimethylsilyl (TMS) Ether Derivatives

Silylation is a robust and widely used technique that replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl (TMS) group, -(Si(CH₃)₃).[1][6] This conversion dramatically reduces the polarity of the molecule and increases its volatility. The most common reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[6]

Causality and Expertise: The choice of BSTFA is deliberate; it is a powerful silylating agent, and its byproducts (monotrimethylsilyl-trifluoroacetamide and trifluoroacetamide) are volatile and do not interfere with the chromatogram. The addition of 1% TMCS as a catalyst enhances the reactivity of the silylating agent, ensuring a complete and rapid derivatization of all six hydroxyl groups. A critical consideration for silylation is the absolute exclusion of moisture, as silylating reagents readily react with water, which consumes the reagent and can lead to incomplete derivatization and poor quantitative results.[7] Pyridine is often used as the reaction solvent because it is an excellent solvent for both the polar sorbitol and the non-polar derivatizing agent, and it acts as a scavenger for the HCl produced when TMCS is used.

Detailed Protocol: Silylation with BSTFA + 1% TMCS

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the sample (containing D-Sorbitol and D-Sorbitol-13C6,d8) into a 2 mL autosampler vial. If the sample is in solution, pipette an aliquot and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C. It is imperative that the sample is completely dry.

-

Reagent Addition: Add 200 µL of anhydrous pyridine to the vial. Vortex for 30 seconds to dissolve the residue.

-

Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.

-

Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven.[7]

-

Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Silylation Workflow Diagram

Caption: Silylation workflow for D-Sorbitol analysis.

Method 2: Acetylation for Alditol Acetate Derivatives

Acetylation is an alternative, classic method that converts the hydroxyl groups into acetate esters. This is typically a robust reaction that yields stable derivatives. For sorbitol, which is already an alditol (a reduced sugar), the reaction involves direct acetylation using acetic anhydride, often with a catalyst. This method is advantageous as it typically produces a single, stable derivative peak per analyte, simplifying chromatography.[1]

Causality and Expertise: The common protocol involves using acetic anhydride with a catalyst like pyridine or N-methylimidazole. Pyridine serves as both a solvent and a catalyst, scavenging the acetic acid byproduct. An alternative approach uses N-methylimidazole as a potent catalyst, followed by a quenching step. While the reaction may be more complex than silylation, the resulting hexa-acetate derivative is highly stable and much less sensitive to trace amounts of water, which is a significant practical advantage.

Detailed Protocol: Acetylation with Acetic Anhydride

-

Sample Preparation: Accurately weigh approximately 1-2 mg of the sample into a 2 mL vial and ensure it is completely dry, as described in the silylation protocol.

-

Reagent Addition: Add 200 µL of pyridine and 200 µL of acetic anhydride to the dry sample.

-

Derivatization Reaction: Cap the vial tightly and vortex. Heat the mixture at 100°C for 60 minutes.

-

Evaporation: After cooling to room temperature, remove the pyridine and excess acetic anhydride by evaporating to dryness under a stream of nitrogen. This step is crucial to prevent column damage.

-

Reconstitution & Analysis: Reconstitute the dry residue in 500 µL of a suitable solvent, such as ethyl acetate or dichloromethane. The sample is now ready for GC-MS analysis.

Acetylation Workflow Diagram

Caption: Acetylation workflow for D-Sorbitol analysis.

Method Comparison and GC-MS Parameters

Choosing the right derivatization method depends on the specific requirements of the assay, including sample matrix, required throughput, and available resources.

| Parameter | Silylation (TMS Ether) | Acetylation (Alditol Acetate) |

| Primary Reagent | BSTFA, MSTFA | Acetic Anhydride |

| Catalyst/Solvent | Pyridine, TMCS | Pyridine, N-methylimidazole |

| Reaction Temp. | 60-80°C | 100°C |

| Reaction Time | 30-60 minutes | 60 minutes |

| Derivative Stability | Moderate; sensitive to moisture | High; very stable |

| Byproducts | Volatile and non-interfering | Must be removed post-reaction |

| Key Advantage | Fast, one-step reaction | Stable derivative, insensitive to moisture |

| Key Disadvantage | Extreme moisture sensitivity | Harsher conditions, requires post-reaction cleanup |

Typical GC-MS Operating Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, ZB-5)[3][8] |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Injector Temp. | 250°C[9] |

| Carrier Gas | Helium, constant flow at ~1.0 mL/min |

| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold 5 min |

| MS Ion Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Mass Spectra and Quantification

In EI mode, derivatized sorbitol will fragment in a predictable manner. For quantification using D-Sorbitol-13C6,d8, specific ions for the analyte and the internal standard must be selected.

-

Silylated Sorbitol (Hexa-TMS-Sorbitol): The fully derivatized molecule is large and may not show a prominent molecular ion. Characteristic fragment ions are used for quantification. Silylated sorbitol and its isomers produce similar fragmentation patterns.[10]

-

Acetylated Sorbitol (Sorbitol Hexaacetate): The mass spectrum of sorbitol hexaacetate is well-characterized. The base peak is often m/z 43 (CH₃CO⁺).[11] Other significant fragments are used for confirmation and quantification.[12]

For quantification, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The use of D-Sorbitol-13C6,d8 ensures that the ratio remains consistent even if there is sample loss during preparation, as both compounds will be affected equally.

References

-

Scribd. (n.d.). Sorbitol Analysis. Retrieved from [Link]

-

Japan Customs. (2001). Quantitative Analysis of Sorbitol. JCAM No.304-R1. Retrieved from [Link]

-

Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek Resource Hub. Retrieved from [Link]

-

MDPI. (2021). Development and Validation of a UHPLC-qTOF MS Method for the Determination of Sorbitol-Based Nuclear Clarifying Agents in Food Simulants after Migration from Food Contact Materials. Retrieved from [Link]

-

National Institutes of Health. (2023). Identifying, Quantifying, and Recovering a Sorbitol-Type Petrochemical Additive in Industrial Wastewater and Its Subsequent Application in a Polymeric Matrix as a Nucleating Agent. Retrieved from [Link]

-

IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

Libios. (2018). d-sorbitol/xylitol - assay procedure. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Derivation Method for Determining Sorbitol in Fruit Trees. Retrieved from [Link]

-

Hungarian Journal of Industry and Chemistry. (n.d.). Determination of sorbitol in the presence of high amount of mannitol from biological samples. Retrieved from [Link]

-

ResearchGate. (2006). GC-MS analysis of standard polyols as acetylated derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Sorbitol. PubChem. Retrieved from [Link]

-

SciSpace. (n.d.). Study on detection methods for sorbitol. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of carbohydrate silylation for gas chromatography. Retrieved from [Link]

-

ResearchGate. (2012). An Isocratic HPLC Method for the Determination of Sorbitol and Glycerol in Pharmaceutical Formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). GC identification of silylated individual polyols standards. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Development and Validation of a UHPLC-qTOF MS Method for the Determination of Sorbitol-Based Nuclear Clarifying Agents in Food Simulants after Migration from Food Contact Materials. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Sorbitol. NIST WebBook. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). D-Sorbitol (C6H14O6). Retrieved from [Link]

-

Reddit. (n.d.). How would I pick a suitable internal standard?. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS extracted ion chromatograms of (a) silylated 1mM mannitol. Retrieved from [Link]

-

MassBank. (2010). D-Sorbitol 6-phosphate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determination of sorbitol in the presence of high amount of mannitol from biological samples. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. weber.hu [weber.hu]

- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. customs.go.jp [customs.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. SORBITOL HEXAACETATE(7208-47-1) MS spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

High-Efficiency Extraction and Quantification of D-Sorbitol-13C6,d8 in Tissue Matrices using HILIC-MS/MS

Abstract & Introduction

The accurate quantification of intracellular polyols, specifically D-Sorbitol, is critical for understanding glucose flux through the polyol pathway (aldose reductase pathway).[1] This pathway is a key driver in the pathogenesis of diabetic complications, including neuropathy and retinopathy.[1]

However, extracting and analyzing sorbitol from complex tissue matrices presents significant challenges:

-

High Polarity: Sorbitol does not retain well on standard C18 (Reverse Phase) columns, leading to ion suppression from co-eluting salts and proteins.

-

Isomeric Complexity: It must be chromatographically resolved from mannitol and galactitol, which share identical mass spectra.

-

Matrix Effects: Tissue extracts are rich in phospholipids that suppress ionization efficiency.

This guide details a robust protocol for the extraction of D-Sorbitol-13C6,d8 (as a tracer or Internal Standard) using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). The use of the fully isotopically labeled analog (+14 Da mass shift) provides the highest level of bioanalytical confidence, correcting for both extraction recovery loss and ionization variability.

Chemical & Physical Properties

Understanding the physicochemical nature of the analyte is the foundation of a successful extraction.

| Property | D-Sorbitol (Native) | D-Sorbitol-13C6,d8 (Labeled) | Impact on Protocol |

| Formula | C₆H₁₄O₆ | ¹³C₆H₆D₈O₆ | Mass Shift: +14 Da ensures no cross-talk in MS channels. |

| MW | 182.17 g/mol | ~196.2 g/mol | Detection: Requires specific MRM tuning. |

| LogP | -2.2 (Highly Hydrophilic) | -2.2 | Extraction: Requires polar solvents (MeOH/Water); immiscible with hexane/ether. |

| pKa | ~13.6 | ~13.6 | pH Control: High pH mobile phase aids deprotonation in ESI(-). |

| Solubility | Water, Methanol, Ethanol | Same | Reconstitution: Must be dissolved in high organic % for HILIC injection. |

Critical Note on Deuterium Exchange: The "d8" designation implies deuterium labeling on the carbon backbone (C-D bonds). Hydroxyl hydrogens (-OH) exchange rapidly with solvent water. If your standard is O-deuterated, the label will be lost immediately in aqueous solution. Ensure your standard uses C-bonded deuterium.

Biological Context: The Polyol Pathway[1]

The following diagram illustrates the metabolic context of Sorbitol and why accurate extraction is vital for flux analysis.

Figure 1: The Polyol Pathway. Under hyperglycemic conditions, excess glucose is shunted to sorbitol, which accumulates due to slow conversion to fructose, causing osmotic stress.

Experimental Workflow

The extraction strategy relies on Protein Precipitation (PPT) using cold methanol. This simultaneously lyses cells, precipitates enzymes (quenching metabolism), and solubilizes the polar sorbitol.

Figure 2: Step-by-step extraction workflow optimized for polar metabolite recovery.

Detailed Protocol: Tissue Extraction

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

Extraction Solvent: 80% Methanol / 20% LC-MS Grade Water (Pre-chilled to -80°C).

-

Internal Standard (IS) Stock: D-Sorbitol-13C6,d8 (1 mg/mL in 50% MeOH).

-

Homogenizer: Bead beater (e.g., Precellys) or ultrasonic probe.

-

Consumables: 1.5 mL Safe-Lock tubes, Zirconia/Ceramic beads.

Step-by-Step Methodology

1. Sample Preparation

-

Weigh 20–50 mg of frozen tissue (liver, kidney, or nerve) into a pre-chilled tube containing ceramic beads.

-

Crucial: Keep samples on dry ice. Do not allow thawing, as rapid glycolysis will alter glucose/sorbitol ratios.

2. Internal Standard Addition (The "Spike")

-

Add 10 µL of the IS Working Solution (e.g., 10 µg/mL D-Sorbitol-13C6,d8) directly to the frozen tissue before solvent addition.

-

Why? Adding IS before homogenization ensures it experiences the same extraction efficiency and matrix binding as the endogenous analyte.

3. Homogenization & Extraction

-

Add 400 µL of Ice-Cold Extraction Solvent (80% MeOH).

-

Homogenize at 6,000 rpm for 30 seconds x 2 cycles (pause 30s on ice between cycles).

-

Incubate on ice for 10 minutes to ensure complete protein precipitation.

4. Phase Separation

-

Centrifuge at 14,000 x g for 15 minutes at 4°C .

-

Transfer the supernatant (clear liquid) to a new tube.

-

Optional: Re-extract the pellet with 200 µL 80% MeOH if high recovery is strictly required (usually not necessary with IS correction).

5. Drying & Reconstitution

-

Evaporate the supernatant to dryness using a SpeedVac (no heat) or Nitrogen stream.

-

Reconstitution: Dissolve the residue in 100 µL of 80:20 Acetonitrile:Water .

-

Why high organic? HILIC requires the sample solvent to match the initial mobile phase (high ACN). Injecting a water-rich sample into a HILIC column causes peak broadening and poor retention.

Instrumental Analysis: HILIC-MS/MS

Reverse Phase (C18) is unsuitable for Sorbitol. HILIC (Hydrophilic Interaction Liquid Chromatography) is the industry standard for sugar alcohols.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) | Amide phase retains polyols via hydrogen bonding better than bare silica. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) | High pH promotes deprotonation for ESI(-). |

| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 ACN:Water (pH 9.0) | High organic content required for HILIC retention. |

| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization efficiency. |

| Gradient | 0-1 min: 90% B (Isocratic)1-6 min: 90% -> 60% B6-8 min: 60% B8.1 min: 90% B (Re-equilibration) | Shallow gradient separates Sorbitol from Mannitol. |

Mass Spectrometry Parameters (ESI Negative Mode)

Sorbitol ionizes best in Negative Mode as the deprotonated ion [M-H]-.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) |

| D-Sorbitol (Native) | 181.1 m/z [M-H]- | 89.0 m/z | -18 | 50 |

| D-Sorbitol-13C6,d8 | 195.1 m/z [M-H]- | 95.0 m/z | -18 | 50 |

-

Note on Transitions: The 181->89 transition corresponds to the cleavage of the carbon chain (C2-C3). For the IS (13C6, d8), the mass shift is +14. The precursor is 181+14 = 195. The fragment (C3H5O3) would carry roughly half the labels, but empirical tuning is required to find the exact dominant heavy fragment.

-

Alternative: If fragmentation is poor, use "Pseudo-MRM" monitoring the loss of water: 181 -> 163 (Native) and 195 -> 177 (IS).

Validation & Quality Control

To ensure the "Trustworthiness" of your data, implement these checks:

-

System Suitability Test (SST):

-

Linearity:

-

Range: 10 ng/mL to 10,000 ng/mL.

-

Curve weighting: 1/x² (Polyols often show saturation at high concentrations).

-

-

Matrix Effect (ME) Calculation:

-

Compare the peak area of IS spiked into extracted tissue blank vs. IS in pure solvent.

- .

-

HILIC often yields ME > 100% (Ion Enhancement) or < 100% (Suppression). The IS corrects for this only if it co-elutes exactly with the analyte.

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Double Peaks / Split Peaks | Sample solvent too aqueous. | Ensure reconstitution solvent is ≥80% Acetonitrile. |

| Low Sensitivity | pH mismatch or wrong polarity. | Verify Mobile Phase pH is basic (pH 9) for ESI(-). Try ESI(+) with Ammonium adducts if ESI(-) fails. |

| Sorbitol/Mannitol Co-elution | Gradient too steep. | Flatten the gradient slope (e.g., 0.5% B change per minute). Lower column temp to 30°C. |

| High Backpressure | Salt precipitation in HILIC. | Ensure buffer concentration ≤10mM. Wash system with 50:50 Water:MeOH daily. |

References

-

Lu, W., et al. (2017). "Metabolite extraction from adherently growing mammalian cells for metabolomics studies." Protocol Exchange. Link (General extraction principles).

-

Kind, T., et al. (2019). "Fiehn Lab: HILIC-MS/MS for polar metabolites." UC Davis Metabolomics Core. Link

-

Thermo Fisher Scientific. (2011). "Analysis of carbohydrates, alcohols, and organic acids."[4] Application Note. Link

-

Yan, Y., et al. (2019). "Development and validation of a quantitative UPLC-MS/MS method to measure fructose and sorbitol in human plasma." Bioanalysis, 11(8).[5] Link

-

BenchChem. (2025).[1] "Quantifying Sorbitol in Biological Samples Using Isotope Dilution Mass Spectrometry." Methodological Application Note. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

Application Note: Optimizing Mobile Phase for the HPLC Separation of D-Sorbitol-13C6,d8

Abstract

This comprehensive guide provides a detailed framework for the development and optimization of a robust High-Performance Liquid Chromatography (HPLC) method for the separation of D-Sorbitol and its stable isotope-labeled internal standard, D-Sorbitol-13C6,d8. This document is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of sorbitol in various matrices. We will delve into the fundamental principles of mobile phase selection, explore various chromatographic modes, and present systematic protocols for achieving optimal separation, peak symmetry, and sensitivity. The causality behind experimental choices is emphasized to empower the user with the knowledge to adapt and troubleshoot the methodology for their specific application.

Introduction: The Analytical Challenge

D-Sorbitol, a six-carbon sugar alcohol, is a widely used excipient in pharmaceutical formulations and a key polyol in various metabolic pathways.[1] Its accurate quantification is crucial for quality control and in biomedical research. D-Sorbitol-13C6,d8 serves as an ideal internal standard for mass spectrometry-based quantification, as its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation.

The primary analytical challenge in sorbitol HPLC lies in its physicochemical properties: high polarity and the absence of a UV-absorbing chromophore. This necessitates the use of specific chromatographic modes and detection techniques. This application note will focus on optimizing the mobile phase, a critical factor in achieving a successful separation.[2]

Foundational Principles: Chromatographic Modes and Detection

Selecting the Appropriate Chromatographic Mode

Given the polar nature of sorbitol, two primary HPLC modes are suitable:

-